molecular formula C21H28F4N4O B6445082 1-ethyl-4-[4-({1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine CAS No. 2549064-44-8

1-ethyl-4-[4-({1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine

Cat. No. B6445082
CAS RN: 2549064-44-8
M. Wt: 428.5 g/mol
InChI Key: VYTYDFSORPNZDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the ethyl group, and the attachment of the pyridine and trifluoromethyl groups. Techniques such as Suzuki–Miyaura coupling or protodeboronation might be involved in the synthesis.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography could be used to determine the exact structure.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It enables the union of chemically diverse fragments under mild conditions. One key component in SM coupling is the organoboron reagent. This compound has been tailored for specific SM coupling conditions, and its properties make it an excellent choice for this reaction .

Protodeboronation in Organic Synthesis

While alkyl boronic esters are commonly used in organic synthesis, protodeboronation methods have been less explored. However, recent research has focused on catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters. Investigating this compound’s role in such reactions could yield valuable insights .

Imidazole Derivatives for Therapeutic Applications

Imidazole-containing compounds have diverse biological activities. Exploring derivatives of our compound in this context could lead to potential therapeutic agents. Imidazoles are known for their antimicrobial, antifungal, and anti-inflammatory properties. Further studies may reveal novel applications .

Indole Derivatives as Anti-HIV Agents

Indole derivatives have attracted attention due to their biological potential. Researchers have reported novel indolyl and oxochromenyl xanthenone derivatives, some of which exhibit anti-HIV-1 activity. Investigating our compound’s indole moiety could uncover similar antiviral properties .

properties

IUPAC Name

1-ethyl-4-[4-[1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28F4N4O/c1-2-27-10-12-28(13-11-27)7-3-4-14-30-18-5-8-29(9-6-18)20-19(22)15-17(16-26-20)21(23,24)25/h15-16,18H,2,5-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTYDFSORPNZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28F4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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